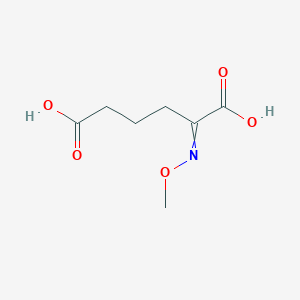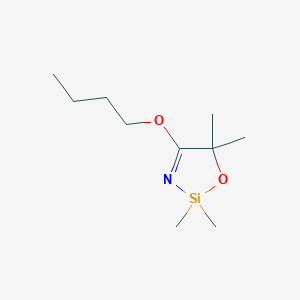
Fluoromethane--helium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoromethane–helium (1/1) is a compound consisting of fluoromethane (CH₃F) and helium (He) in a 1:1 ratio. Fluoromethane is a simple organofluorine compound, while helium is a noble gas. This combination is often studied for its unique properties and interactions, particularly in low-temperature physics and chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluoromethane can be synthesized through the reaction of methanol with hydrogen fluoride. The reaction is typically carried out under controlled conditions to ensure the proper formation of fluoromethane:
CH3OH+HF→CH3F+H2O
Industrial Production Methods
In industrial settings, fluoromethane is produced using similar methods but on a larger scale. The process involves the careful handling of hydrogen fluoride due to its corrosive nature. The resulting fluoromethane is then purified and stored under appropriate conditions.
Análisis De Reacciones Químicas
Types of Reactions
Fluoromethane undergoes various types of chemical reactions, including:
Substitution Reactions: Fluoromethane can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While fluoromethane is relatively stable, it can undergo oxidation under specific conditions to form carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with fluoromethane include strong nucleophiles like hydroxide ions and other halides. The reactions are typically carried out under controlled temperatures to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving fluoromethane depend on the type of reaction. For example, in nucleophilic substitution reactions, the product would be a new compound where the fluorine atom is replaced by another group.
Aplicaciones Científicas De Investigación
Fluoromethane–helium (1/1) has several scientific research applications:
Low-Temperature Physics: The combination is used to study rotational relaxation and other low-temperature phenomena.
Spectroscopy: It is used in various spectroscopic techniques to understand molecular interactions and dynamics.
Chemical Kinetics: Researchers use this compound to study reaction mechanisms and rates at low temperatures.
Mecanismo De Acción
The mechanism by which fluoromethane–helium (1/1) exerts its effects involves the interaction between the polar fluoromethane molecule and the inert helium atom. The helium atom acts as a buffer gas, influencing the rotational and translational dynamics of fluoromethane .
Comparación Con Compuestos Similares
Similar Compounds
Methane (CH₄): Similar in structure but lacks the fluorine atom, resulting in different chemical properties.
Chloromethane (CH₃Cl): Similar halogenated compound but with chlorine instead of fluorine, leading to different reactivity and applications.
Bromomethane (CH₃Br): Another halogenated methane with bromine, used in different industrial applications.
Uniqueness
Fluoromethane is unique due to the presence of the highly electronegative fluorine atom, which significantly influences its chemical behavior and interactions. The combination with helium further adds to its unique properties, making it valuable for specific scientific studies .
Propiedades
Número CAS |
863991-83-7 |
|---|---|
Fórmula molecular |
CH3FHe |
Peso molecular |
38.036 g/mol |
Nombre IUPAC |
fluoromethane;helium |
InChI |
InChI=1S/CH3F.He/c1-2;/h1H3; |
Clave InChI |
OLEJFZVVGSFOCO-UHFFFAOYSA-N |
SMILES canónico |
[He].CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)



![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
